An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Bromo-3-iso-pentyloxybenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Bromo-3-iso-pentyloxybenzene
Introduction: Structural Elucidation of Aromatic Ethers via NMR Spectroscopy
In the realm of drug development and materials science, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of organic compound structures. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 1-bromo-3-iso-pentyloxybenzene, a substituted aromatic ether. Understanding the NMR landscape of such molecules is crucial for confirming synthetic outcomes, assessing purity, and predicting reactivity.
This document will delve into the theoretical and practical aspects of the NMR data for 1-bromo-3-iso-pentyloxybenzene. We will explore the influence of the bromo and iso-pentyloxy substituents on the chemical environment of the aromatic ring and the aliphatic side chain. The causality behind the predicted chemical shifts and coupling patterns will be explained, providing researchers with the foundational knowledge to interpret similar spectra.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of 1-bromo-3-iso-pentyloxybenzene is anticipated to exhibit distinct signals for both the aromatic and the aliphatic protons. The electron-withdrawing nature of the bromine atom and the electron-donating, yet sterically influential, iso-pentyloxy group dictate the chemical shifts and coupling patterns observed in the aromatic region.
Aromatic Region (δ 6.5 - 7.5 ppm):
The aromatic protons of the 1,3-disubstituted benzene ring are expected to show a complex splitting pattern due to their coupling with each other.
-
H-2: This proton is ortho to both the bromine and the iso-pentyloxy group. The strong deshielding effect of the electronegative bromine atom will likely place this signal at the most downfield position in the aromatic region. It is expected to appear as a triplet or a doublet of doublets due to coupling with H-4 and H-6.
-
H-4 & H-6: These protons are meta and ortho to the bromine atom, respectively, and ortho and para to the iso-pentyloxy group. Their chemical shifts will be influenced by both substituents. They are expected to resonate at a higher field (more shielded) compared to H-2. These protons will likely appear as distinct multiplets due to coupling with each other and with H-2 and H-5.
-
H-5: This proton is situated between two hydrogen atoms (H-4 and H-6) and is meta to both the bromo and iso-pentyloxy groups. It is expected to be the most shielded of the aromatic protons and will likely appear as a triplet.
Aliphatic Region (δ 0.9 - 4.0 ppm):
The iso-pentyloxy side chain will give rise to four distinct signals. The protons closer to the deshielding oxygen atom will appear at a lower field.[1][2][3]
-
-OCH₂- (Methylene protons adjacent to oxygen): These protons are directly attached to the oxygen atom and will be the most deshielded of the aliphatic protons, appearing as a triplet in the range of δ 3.8 - 4.0 ppm.
-
-CH₂- (Methylene protons beta to oxygen): These protons will be found further upfield, likely as a quartet or multiplet, due to coupling with the adjacent methylene and methine protons.
-
-CH- (Methine proton): This proton will appear as a multiplet (nonet) due to coupling with the adjacent methylene and methyl protons.
-
-CH₃ (Methyl protons): The two equivalent methyl groups will produce a doublet at the most upfield position, typically around δ 0.9 ppm, due to coupling with the single methine proton.
Predicted ¹³C NMR Spectrum: Deciphering the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment.
Aromatic Carbons (δ 110 - 160 ppm):
-
C-3 (Carbon bearing the iso-pentyloxy group): This carbon, directly attached to the oxygen atom, will be the most deshielded of the ring carbons, with a predicted chemical shift in the range of δ 158-160 ppm.
-
C-1 (Carbon bearing the bromine atom): The "heavy atom effect" of bromine can cause a shielding effect on the directly attached carbon, resulting in a chemical shift that is further upfield than might be expected based on electronegativity alone.[4][5] Its predicted shift is around δ 122-124 ppm.
-
C-2, C-4, C-5, C-6: The remaining aromatic carbons will have distinct chemical shifts based on their positions relative to the two substituents. Carbons ortho and para to the electron-donating iso-pentyloxy group will be more shielded (further upfield) than the carbon meta to it.
Aliphatic Carbons (δ 10 - 70 ppm):
The chemical shifts of the aliphatic carbons are primarily determined by their distance from the electronegative oxygen atom.[1]
-
-OCH₂-: The carbon of the methylene group attached to the oxygen will be the most deshielded, appearing around δ 65-70 ppm.
-
-CH₂-: The next methylene carbon will be found further upfield.
-
-CH-: The methine carbon will also be in the upfield region.
-
-CH₃: The two equivalent methyl carbons will be the most shielded, appearing at the highest field, typically around δ 22 ppm.
Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 1-bromo-3-iso-pentyloxybenzene.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic | ||
| H-2 | ~7.2 | ~115 |
| H-4 | ~6.8 | ~123 |
| H-5 | ~7.1 | ~131 |
| H-6 | ~6.7 | ~118 |
| C-1 (-Br) | - | ~122.5 |
| C-3 (-OR) | - | ~159 |
| Aliphatic | ||
| -OCH₂- | ~3.9 (t) | ~67 |
| -CH₂- | ~1.8 (m) | ~38 |
| -CH- | ~1.9 (m) | ~25 |
| -CH₃ | ~0.95 (d) | ~22.5 |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions. t = triplet, d = doublet, m = multiplet.
Molecular Structure and NMR Correlations
The following diagram illustrates the structure of 1-bromo-3-iso-pentyloxybenzene and the key through-bond correlations that give rise to the observed (predicted) NMR splitting patterns.
Caption: Molecular structure of 1-bromo-3-iso-pentyloxybenzene with atom numbering.
Experimental Protocol for NMR Data Acquisition
The following provides a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1-bromo-3-iso-pentyloxybenzene.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1-bromo-3-iso-pentyloxybenzene.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
2. Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.
3. ¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: Set to cover the expected chemical shift range (e.g., -1 to 13 ppm).
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
4. ¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Parameters:
-
Spectral Width: Set to cover the expected range (e.g., 0 to 220 ppm).
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening factor.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS (0.00 ppm).
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-bromo-3-iso-pentyloxybenzene. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by considering the electronic effects of the substituents, a detailed and informative interpretation of the NMR data can be achieved. The provided experimental protocol outlines the necessary steps for obtaining high-quality spectra for this and similar molecules, which is a critical step in the rigorous process of chemical research and development.
References
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. Retrieved from [Link]
-
Tarpley, A. R., Jr., & Goldstein, J. H. (1971). High-resolution carbon-13 nuclear magnetic resonance spectra and substituent effects for monohalobenzenes. The Journal of Physical Chemistry, 75(4), 421–426. Retrieved from [Link]
-
13C NMR of bromobenzene ipso carbon shielding. (2017, April 30). Chemistry Stack Exchange. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. Retrieved from [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). Physical Chemistry Chemical Physics, 20(44), 28065-28073. Retrieved from [Link]
-
Supporting Information. (n.d.). [Source of the supporting information, e.g., a journal]. Retrieved from [Link]
-
Spectroscopy of Ethers. (2023, January 14). Chemistry LibreTexts. Retrieved from [Link]
-
Predicting C-NMR spectra from molecular structure. (2021, February 10). YouTube. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(isopentyloxy)benzene. Retrieved from [Link]
-
NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
St. Olaf College. (n.d.). 1H NMR Aromatic Chemical Shift Calculator. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromophenetole. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-isopropylbenzene. Retrieved from [Link]
-
First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. (n.d.). Semantic Scholar. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). [Source, e.g., University Department]. Retrieved from [Link]
-
NMRdb.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
